molecular formula C10H16N2O B12084502 4-(Neopentyloxy)pyridin-3-amine

4-(Neopentyloxy)pyridin-3-amine

Cat. No.: B12084502
M. Wt: 180.25 g/mol
InChI Key: LRMPQHMKPWWTGA-UHFFFAOYSA-N
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Description

4-(Neopentyloxy)pyridin-3-amine is a heterocyclic organic compound that features a pyridine ring substituted with a neopentyloxy group at the 4-position and an amine group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Neopentyloxy)pyridin-3-amine typically involves the following steps:

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, such as the Hantzsch pyridine synthesis or the Chichibabin synthesis.

    Introduction of the Neopentyloxy Group: The neopentyloxy group can be introduced via nucleophilic substitution reactions, where a neopentyl alcohol derivative reacts with a suitable leaving group on the pyridine ring.

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow processes and the use of catalysts to enhance reaction efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

4-(Neopentyloxy)pyridin-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert nitro derivatives to amines.

    Substitution: The neopentyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.

    Substitution: Nucleophiles like alkoxides or amines can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of pyridine N-oxides.

    Reduction: Formation of primary amines.

    Substitution: Formation of various substituted pyridine derivatives.

Scientific Research Applications

4-(Neopentyloxy)pyridin-3-amine has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials Science: The compound can be used in the development of novel materials with unique properties.

    Biological Studies: It serves as a probe or ligand in biological assays to study enzyme interactions and receptor binding.

    Industrial Applications: The compound is used in the synthesis of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-(Neopentyloxy)pyridin-3-amine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but typically include binding to active sites or allosteric sites on proteins, leading to changes in their function.

Comparison with Similar Compounds

Similar Compounds

    4-(Methoxy)pyridin-3-amine: Similar structure but with a methoxy group instead of a neopentyloxy group.

    4-(Ethoxy)pyridin-3-amine: Similar structure but with an ethoxy group instead of a neopentyloxy group.

    4-(Isopropoxy)pyridin-3-amine: Similar structure but with an isopropoxy group instead of a neopentyloxy group.

Uniqueness

4-(Neopentyloxy)pyridin-3-amine is unique due to the presence of the bulky neopentyloxy group, which can influence its steric and electronic properties. This can lead to differences in reactivity and interactions compared to its analogs with smaller alkoxy groups.

Properties

Molecular Formula

C10H16N2O

Molecular Weight

180.25 g/mol

IUPAC Name

4-(2,2-dimethylpropoxy)pyridin-3-amine

InChI

InChI=1S/C10H16N2O/c1-10(2,3)7-13-9-4-5-12-6-8(9)11/h4-6H,7,11H2,1-3H3

InChI Key

LRMPQHMKPWWTGA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)COC1=C(C=NC=C1)N

Origin of Product

United States

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